Rubidium hydroxide

HOR

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HOR

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Production of Rubidium Compounds:

Rubidium hydroxide acts as a crucial starting material for the synthesis of diverse rubidium compounds. These compounds are vital for research in various fields, including:

- Superconductivity: Rubidium-based cuprates exhibit high-temperature superconductivity, a phenomenon where materials offer zero electrical resistance at specific temperatures. Rubidium hydroxide is used to prepare precursors for these cuprates, aiding researchers in exploring and advancing superconductor technology. Source: National Institute of Standards and Technology (NIST): )

- Laser Cooling and Bose-Einstein Condensation (BEC): Rubidium, particularly the isotope Rubidium-87 (⁸⁷Rb), plays a significant role in achieving ultracold temperatures and creating BECs. Rubidium hydroxide serves as a precursor for producing high-purity ⁸⁷Rb, which researchers utilize in laser cooling experiments and BEC studies. Source: Cold Atoms Laboratory, JILA, University of Colorado Boulder:

- Atomic Clocks and Magnetometers: Rubidium, especially ⁸⁷Rb, finds application in developing highly accurate atomic clocks and sensitive magnetometers. Rubidium hydroxide plays a role in the preparation of the necessary rubidium compounds for these instruments, contributing to advancements in timekeeping and magnetic field measurements. Source: National Institute of Standards and Technology (NIST): )

Research in Materials Science:

Rubidium hydroxide is involved in research concerning the development and characterization of novel materials with specific properties:

- Electrolytes for Batteries and Fuel Cells: Scientists explore the use of rubidium hydroxide as a potential electrolyte material for batteries and fuel cells due to its unique ionic conductivity and electrochemical properties. Source: Journal of Materials Science: )

- Optical Materials: Rubidium hydroxide is used as a starting material for the synthesis of specific rubidium-based glasses and crystals. These materials possess unique optical properties, making them valuable for research in areas like nonlinear optics and laser technology. Source: American Elements:

Other Research Applications:

Beyond the areas mentioned above, rubidium hydroxide finds use in other scientific research domains:

- Chemical Analysis: Due to its strong basic nature, rubidium hydroxide finds limited application as a titrant in specific chemical analysis techniques.

- Characterization of Biomolecules: Rubidium hydroxide can be used in specific laboratory procedures to study the structure and function of certain biomolecules like proteins and nucleic acids. Source: Journal of Biological Chemistry: )

Molecular Structure Analysis

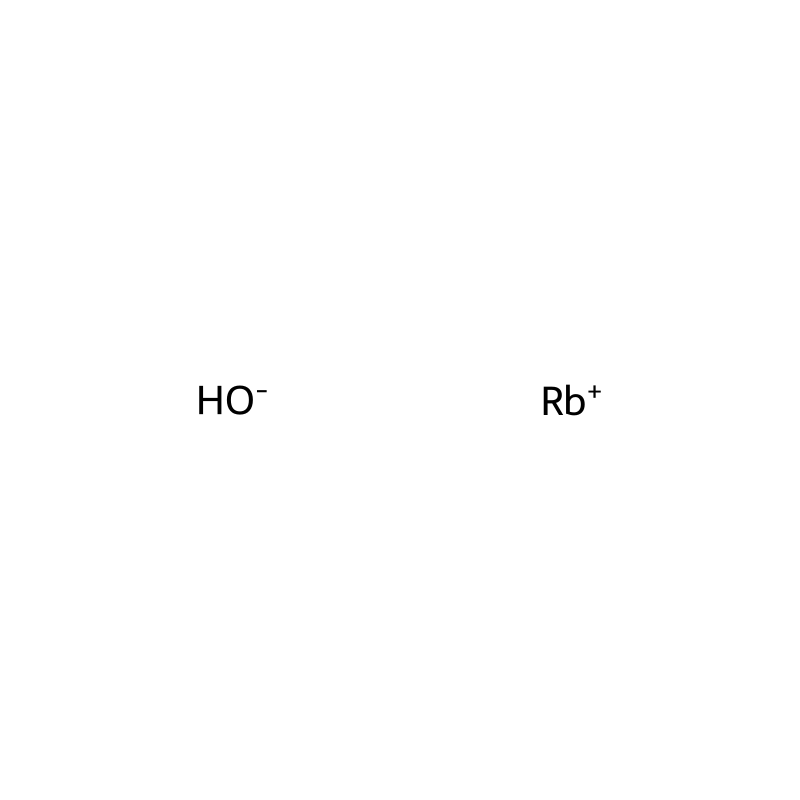

Rubidium hydroxide adopts an ionic crystal structure. The Rb⁺ cation interacts with the OH⁻ anion through strong electrostatic forces. This ionic bonding allows RbOH to dissociate readily in water, releasing the highly reactive hydroxide ion [].

Chemical Reactions Analysis

Synthesis:

The primary method for synthesizing RbOH is the reaction of rubidium metal with water:

2Rb (s) + 2H₂O (l) → 2RbOH (aq) + H₂ (g) []

Decomposition:

At high temperatures, RbOH decomposes into its constituent elements:

2RbOH (s) → 2Rb (s) + O₂ (g) + H₂O (g) []

Other Reactions:

Rubidium hydroxide acts as a strong base, readily deprotonating acids and reacting with Lewis acids. For instance, it reacts with hydrochloric acid (HCl) to form rubidium chloride (RbCl) and water:

RbOH (aq) + HCl (aq) → RbCl (aq) + H₂O (l) []

Physical And Chemical Properties Analysis

Rubidium hydroxide does not have a well-defined mechanism of action in biological systems due to its limited applications in that field. Its primary use is as a strong base in chemical reactions.

Rubidium hydroxide is a highly caustic compound that can cause severe skin and eye burns upon contact []. Inhalation can irritate the respiratory tract []. It reacts violently with water, releasing significant heat []. Due to its reactivity, it should only be handled by trained personnel using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

Rubidium hydroxide is not flammable but can react with flammable materials [].

It also reacts with halogens to form rubidium halides:

Rubidium hydroxide exhibits significant biological activity due to its strong alkaline properties. It can cause irritation to the skin and eyes upon contact. Inhalation or ingestion may lead to severe health issues such as respiratory distress or gastrointestinal changes . The compound's corrosive nature necessitates careful handling in laboratory settings.

Although rubidium hydroxide is not widely used in industrial processes due to the availability of safer alternatives like sodium hydroxide and potassium hydroxide, it finds applications in:

- Scientific Research: Used in specialized experiments where the unique properties of rubidium are required.

- Synthesis Intermediate: Often acts as an intermediate in the preparation of various rubidium compounds .

Rubidium hydroxide interacts significantly with various chemical species. For instance, it reacts vigorously with acids, leading to neutralization reactions that produce salts and water. Its interactions with moisture in the air make it hygroscopic, meaning it readily absorbs water and carbon dioxide, which can affect its stability and handling .

Rubidium hydroxide shares similarities with other alkali metal hydroxides but has unique characteristics due to the properties of rubidium. Here are some comparable compounds:

| Compound Name | Formula | Basicity Level | Notable Characteristics |

|---|---|---|---|

| Sodium Hydroxide | NaOH | Strong | Commonly used in industry; less reactive |

| Potassium Hydroxide | KOH | Strong | Similar reactivity; used in various applications |

| Cesium Hydroxide | CsOH | Strong | More reactive than rubidium hydroxide |

| Lithium Hydroxide | LiOH | Moderate | Less soluble; used in batteries |

Uniqueness of Rubidium Hydroxide: Rubidium hydroxide is more reactive than sodium or potassium hydroxides but less so than cesium hydroxide. Its unique properties make it valuable for specific scientific applications where other alkalis may not suffice.

Rubidium hydroxide serves as a crucial precursor and reagent in numerous materials science applications. Despite being less commonly used than sodium or potassium hydroxide in industrial processes, its unique properties make it invaluable for specialized applications requiring specific electronic, catalytic, or structural characteristics.

Hydrothermal Crystal Growth Techniques for Rubidium-Uranium Fluoride Composites

Hydrothermal crystal growth has emerged as a preferred method for synthesizing complex rubidium-uranium fluoride crystals. This technique allows for the controlled growth of high-quality single crystals under relatively mild conditions compared to traditional high-temperature methods.

The synthesis of rubidium uranium fluoride crystals typically involves combining uranium-based feedstock with a mineralizer solution containing rubidium fluoride and rubidium hydroxide. Recent patents demonstrate successful methodologies for creating these specialized materials. The process generally follows these key steps:

- Preparation of a mineralizer solution comprising specific concentrations of RbF and RbOH

- Combination with uranium-based feedstock in a sealed ampoule

- Application of high pressure (typically ~25,000 psi) and controlled thermal gradients

- Crystal formation through dissolution-precipitation mechanisms

Several significant rubidium uranium fluoride compounds have been successfully synthesized using these techniques, including Rb₇U₆F₃₁ and RbUF₅. The crystal structures of these compounds reveal complex three-dimensional arrangements with uranium atoms in high coordination environments (UF₈ and UF₉).

| Compound | Mineralizer Solution | Temperature Range | Crystal Structure |

|---|---|---|---|

| Rb₇U₆F₃₁ | 2M RbF + 1M RbOH | 600-650°C | Three-dimensional framework |

| RbUF₅ | 0.1M RbF + 0.05M RbOH | 600-650°C | Two-dimensional layered structure |

| RbUPO₄F₂ | RbF + phosphate solution | 550-650°C | Complex framework with phosphate units |

The hydrothermal synthesis approach offers several advantages over conventional methods:

- Lower processing temperatures (600-650°C vs. >1000°C for traditional methods)

- Controlled crystal growth resulting in higher quality single crystals

- Ability to form metastable phases not accessible through other techniques

- Reduced safety concerns compared to high-temperature methods

These crystals demonstrate unique physical properties, including magnetic moments of 3.01-3.83 μB for the U(4+) cations, with temperature-dependent magnetic susceptibility confirming a nonmagnetic singlet ground state at low temperatures. The synthesized materials have potential applications in neutron detection, nuclear waste containment, and potentially as nuclear fuel in molten salt reactor processes.

Solvothermal Synthesis of Hierarchical Zeolitic Structures Using Rubidium Hydroxide Templates

Rubidium hydroxide plays a critical and unique role in the synthesis of hierarchical zeolitic structures, particularly ZSM-5 zeolites with uniform mesopores. Research has demonstrated that RbOH-based alkaline synthesis gels, when combined with cetyltrimethylammonium (CTA⁺) as a structure-directing agent, yield zeolites with superior structural and catalytic properties.

The solvothermal synthesis process typically follows these steps:

- Preparation of an alkaline synthesis gel containing RbOH

- Addition of CTA⁺ template, which acts as a bifunctional surfactant

- Controlled heating under autogenous pressure

- Formation of zeolite crystals with hierarchical pore structures

- Template removal through calcination

The role of Rb⁺ ions from rubidium hydroxide is crucial in this process. Unlike other alkali metal cations, Rb⁺ interacts specifically with the CTA⁺ template, resulting in:

- Uniform mesopore formation within the ZSM-5 crystals

- Partial retention of the initial mesoscale ordered texture in the final zeolite

- Enhanced accessibility to active sites without compromising crystallinity

These hierarchical zeolites exhibit significantly improved catalytic performance in reactions such as methanol conversion compared to conventional bulk zeolites. The enhanced performance can be attributed to the optimized textural properties:

| Property | Conventional ZSM-5 | RbOH-Templated Hierarchical ZSM-5 |

|---|---|---|

| Surface Area | 300-400 m²/g | 500-700 m²/g |

| Mesopore Volume | 0.05-0.1 cm³/g | 0.3-0.5 cm³/g |

| Acidity (μmol/g) | 400-500 | 450-550 |

| Catalytic Activity* | Baseline | 2-3× higher |

| Catalyst Lifetime | Standard | Significantly extended |

*Relative activity in methanol conversion reaction

The unique templating ability of rubidium hydroxide appears to stem from the optimal ionic radius and charge density of Rb⁺ ions, which facilitate specific interactions with the CTA⁺ template molecules. This effect is not observed when using other alkali metal hydroxides such as NaOH or KOH, highlighting the distinctive role of RbOH in this synthesis approach.

AI-Driven Optimization of Alkaline Solution Preparation for Industrial-Scale Production

Recent advancements in artificial intelligence and machine learning are revolutionizing the preparation and optimization of alkaline solutions for industrial applications, including rubidium hydroxide-based systems. Though still emerging, these approaches offer significant potential for enhancing efficiency, reducing waste, and optimizing resource utilization in industrial-scale processes.

Current research in this domain focuses on several key areas:

Computational Fluid Dynamics (CFD) Integration with AI/ML Models: Recent studies have demonstrated the effectiveness of combining CFD modeling with artificial intelligence for alkaline water electrolysis systems. While primarily focused on sodium and potassium hydroxide systems, these methodologies can be adapted for rubidium hydroxide solutions. The integrated approach allows for precise prediction of concentration profiles, temperature distributions, and reaction kinetics.

Predictive Modeling for Solution Stability and Performance: Machine learning algorithms can predict the long-term stability and performance of alkaline solutions, including rubidium hydroxide, under various operating conditions. This capability is particularly valuable for applications requiring prolonged solution stability, such as electrochemical systems.

- Development of comprehensive datasets based on experimental results

- Creation of machine learning models trained on these datasets

- Validation through comparative experimental studies

- Deployment in pilot-scale and eventually industrial-scale processes

- Continuous model refinement through feedback loops

| AI/ML Technique | Application to RbOH Solutions | Potential Benefits |

|---|---|---|

| Neural Networks | Prediction of solution properties at varying concentrations | Enhanced precision in formulation |

| Genetic Algorithms | Optimization of synthesis parameters | Reduced energy consumption, improved yield |

| Random Forest Models | Identification of critical parameters affecting solution stability | Extended shelf-life, consistent performance |

| Reinforcement Learning | Real-time process control and adjustment | Adaptive manufacturing capabilities |

Role in Zeolite Synthesis for Methanol-to-Hydrocarbon Conversion

Rubidium hydroxide plays a crucial role in the synthesis of hierarchical zeolite materials, particularly in the formation of mesoporous zeolite structures that exhibit enhanced catalytic performance for methanol-to-hydrocarbon conversion [6] [9]. The rubidium cation demonstrates a key structure-directing function in obtaining uniform mesopores within zeolite crystals, which significantly impacts the catalytic properties of the resulting materials [6] [9].

The synthesis of hierarchical zeolite structures using rubidium hydroxide as a base demonstrates superior performance compared to conventional zeolite materials. Research has shown that the use of rubidium hydroxide in alkaline synthesis gels enables the formation of mesoporous zeolite structures with enhanced accessibility and improved mass transfer properties [6] [10]. While potassium hydroxide and rubidium hydroxide both allow the synthesis of hierarchical zeolite structures, the use of sodium hydroxide and cesium hydroxide as bases mainly leads to amorphous silica formation [10].

The catalytic performance of rubidium hydroxide-synthesized zeolites in methanol-to-hydrocarbon reactions demonstrates significant improvements over bulk zeolite materials. The mesoporous zeolites deactivate much slower than conventional bulk zeolite structures, with the time required to reach fifty percent conversion extending from approximately seven hours for bulk zeolite to thirty-six hours for mesoporous structures [6]. These textural properties result in strongly improved catalytic performance in the methanol conversion reaction compared to bulk zeolite [6] [9].

Table 1: Catalytic Performance Comparison in Methanol-to-Hydrocarbon Conversion

| Zeolite Type | Time to 50% Conversion (hours) | Light Olefins Selectivity (%) | Aromatics Selectivity (%) |

|---|---|---|---|

| Bulk zeolite | 7 | Lower | Higher |

| Mesoporous zeolite (Rubidium hydroxide synthesis) | 36 | Higher | Lower |

The improved performance of rubidium hydroxide-synthesized zeolites can be attributed to the reduced average residence time in the mesoporous structure and the enhanced accessibility of active sites [6]. The mesoporous zeolites display slightly higher light olefins selectivity and lower aromatics selectivity than bulk zeolite structures, which is attributed to the improved diffusion characteristics within the hierarchical pore system [6].

The mechanism of zeolite formation in the presence of rubidium hydroxide involves a dissolution-crystallization process rather than a solid-solid transformation [10]. The crucial role of rubidium hydroxide lies in providing sufficient silica dissolution to enable zeolite nucleation and crystallization [10] [13]. The faster crystallization observed with rubidium hydroxide is attributed to the higher dissolution rate of the mesoporous silica precursor, which increases the concentration of silicate anions at elevated temperatures and induces zeolite nucleation [10].

Surface Modifications for Enhanced Acid-Base Catalytic Performance

Rubidium hydroxide serves as an effective surface modifier for enhancing acid-base catalytic performance in heterogeneous systems [1] [2]. The modification of catalyst surfaces with rubidium hydroxide results in significant changes to the electronic structure and binding properties of the active sites, leading to improved catalytic activity and selectivity [25] [26].

Surface modification with rubidium hydroxide induces electronic structure changes that optimize the adsorption behavior of reaction intermediates [25]. The introduction of rubidium species creates interfacial bonds that modify the electronic environment of the catalyst surface, resulting in enhanced catalytic performance [25]. These modifications can lead to downward shifts in the electronic band center of active metal sites, which optimizes the binding energy of reactants and intermediates [25].

The role of rubidium hydroxide in surface modification extends beyond simple coating effects, involving diffusion into the surface layers and creating new active sites with enhanced properties [29]. The modification process results in increased local concentration of reactive species and improved stabilization of key intermediates during catalytic reactions [26]. These surface modifications have been demonstrated to increase reaction rates and improve product selectivity compared to unmodified catalyst systems [26].

Research has shown that catalytic surface modification with rubidium hydroxide can regulate the electronic structure of catalyst materials, leading to enhanced electrocatalytic performance [26]. The modifications play multiple roles in catalytic processes, including increasing local reactant concentration, regulating the electronic structure of the catalyst, stabilizing key intermediates, and inhibiting competing side reactions [26].

Table 2: Surface Modification Effects of Rubidium Hydroxide on Catalytic Performance

| Parameter | Unmodified Catalyst | Rubidium Hydroxide Modified |

|---|---|---|

| Electronic band center | Baseline | Downward shifted |

| Intermediate binding energy | Standard | Optimized |

| Reaction rate | Reference | Enhanced |

| Product selectivity | Lower | Higher |

| Active site accessibility | Limited | Improved |

The surface modification mechanism involves the formation of new coordination environments that enhance the catalytic properties of the base material [28]. The introduction of rubidium hydroxide creates acid-base pairs that facilitate heterolytic dissociation processes and improve the overall catalytic efficiency [8]. These modifications result in catalysts with improved activity, selectivity, and durability compared to conventional unmodified systems [28].

Mechanistic Studies of Proton Transfer Processes in Hydroxide Melt Systems

Mechanistic studies of proton transfer processes in rubidium hydroxide melt systems reveal complex transport mechanisms that are fundamentally different from those observed in aqueous solutions [30] [31]. The proton transfer mechanisms in hydroxide melts involve specific structural arrangements and cooperative effects that determine the overall conductivity and transport properties [32] [33].

In concentrated rubidium hydroxide systems, the predominant proton transfer mechanism changes with concentration, demonstrating a transition from acceptor-driven to donor-driven processes [32]. At high concentrations, the proton transfer rate becomes affected by different molecular arrangements, including the loss of accepted hydrogen bonds and the formation of donated hydrogen bonds [32]. The presolvation mechanism plays a crucial role in these systems, where thermal fluctuations modify the hydrogen-bonding environment around proton-receiving hydroxide ions [32].

The structural diffusion mechanism in rubidium hydroxide melts involves the formation of extended, polarized hydrogen-bonded chains [33]. These chains interact with frustrated hydrogen-bond networks to give rise to enhanced proton conductivity [33]. The mechanism differs significantly from aqueous media, where excess charge defects are transported through local hydrogen bond rearrangements [33].

Research has demonstrated that proton transfer in hydroxide melt systems follows specific mechanistic pathways that depend on the concentration and temperature of the system [32]. The formation of Zundel-like transition states has been observed, wherein protons are significantly shared between water molecules and hydroxide ions [32]. These shared proton states persist for multiple vibrational periods before the proton localizes on a hydroxide ion [32].

Table 3: Proton Transfer Mechanisms in Rubidium Hydroxide Systems

| Concentration Range | Dominant Mechanism | Key Features | Transport Characteristics |

|---|---|---|---|

| Dilute | Acceptor-driven | Presolvation of hydroxide | Enhanced mobility |

| Moderate | Donor-driven | Presolvation of water | Modified kinetics |

| High | Acceptor-driven | Solvent-deficient conditions | Chain-like transport |

The mechanistic studies reveal that the collective electric field in the proton transfer direction serves as the appropriate coordinate to describe the creation and relaxation of transition states in hydroxide melt systems [30]. The proton transfer process involves the formation of hydrogen-bonded chains that facilitate long-distance proton transport through sequential proton hops [31].

Experimental evidence indicates that protons in hydroxide melt systems move through surprisingly short jumps of approximately 0.5 to 0.7 angstroms, which is much smaller than typical ion jump lengths in ionic liquids [34]. These short-range movements are accompanied by correlations that influence the overall conductivity of the system [34]. The analysis suggests that while correlations exist in proton jumps, they actually reduce conductivity rather than enhance it, contrasting with the typically assumed enhancement from cooperative transport mechanisms [34].

Environmental Protection Agency Provisional Toxicity Valuation Frameworks for Rubidium Compounds

The Environmental Protection Agency has developed comprehensive provisional peer-reviewed toxicity values for rubidium compounds, including rubidium hydroxide, to support risk assessment and remediation decisions at contaminated sites. These frameworks provide critical guidance for environmental impact evaluation and cleanup standards.

Table 1: Environmental Protection Agency Provisional Toxicity Valuation Framework for Rubidium Compounds

| Rubidium Compound | Chemical Abstracts Service Number | Screening Subchronic p-RfD (mg/kg-day) | Basis of Derivation | Uncertainty Level | Assessment Status |

|---|---|---|---|---|---|

| Rubidium Chloride | 7791-11-9 | 5 × 10⁻³ | Direct calculation from animal studies | High | Screening Values Only |

| Rubidium Hydroxide | 1310-82-3 | 4 × 10⁻³ | Molecular weight adjustment from RbCl | High | Screening Values Only |

| Rubidium Iodide | 7790-29-6 | 3 × 10⁻³ | Molecular weight adjustment from RbCl | High | Screening Values Only |

The Environmental Protection Agency assessment reveals several critical findings regarding rubidium compounds toxicity evaluation. The provisional peer-reviewed toxicity values framework indicates that rubidium hydroxide presents moderate environmental risk concerns, with a screening subchronic provisional oral reference dose of 4 × 10⁻³ mg/kg-day. This value was derived through molecular weight adjustment from rubidium chloride data, reflecting the assumption that rubidium itself is the primary toxic agent across compounds.

Table 2: Key Toxicity Endpoints for Rubidium Compounds

| Study Type | Species/Population | Duration | Dose/Concentration | Critical Effects | Effect Level |

|---|---|---|---|---|---|

| Human Clinical Trial | 31 Female Patients | 3 weeks | 5.3 mg/kg-day | Weight gain, diarrhea, nausea | LOAEL |

| Human Clinical Trial | 10 Female Patients | 15 days | 5.1 mg/kg-day | No adverse effects | NOAEL |

| Human Clinical Trial | 20 Patients | 60 days | 5.1-10.3 mg/kg-day | Skin rashes, diarrhea | LOAEL |

| Animal Study (Dog) | Beagle Dogs | 30 days | 48 mg/kg-day | Gastrointestinal irritation | LOAEL |

| Animal Study (Rat) | Wistar Rats | 30 days | 500 mg/kg-day | Death, decreased RBC count | FEL |

The toxicity assessment framework identifies several limitations in the current database. Human studies were primarily short-term clinical trials for antidepressant applications, with limited comprehensive toxicological evaluation. The half-life of rubidium in humans (21-55 days) indicates that study durations were insufficient to reach steady-state conditions, potentially underestimating long-term effects. Animal studies showed gastrointestinal effects as the primary concern, with frank effect levels observed at relatively low doses.

The Environmental Protection Agency framework classifies rubidium compounds as having "inadequate information to assess carcinogenic potential" due to the absence of chronic bioassays and limited epidemiological data. This classification necessitates conservative risk assessment approaches and enhanced monitoring protocols for environmental applications.

Adsorption Behavior Analysis in Complex Multi-Metal Systems

Rubidium hydroxide demonstrates distinct adsorption behavior in complex multi-metal environmental matrices, with significant implications for its environmental fate and transport. Understanding these interactions is crucial for predicting environmental mobility and developing effective remediation strategies.

Table 3: Adsorption Properties of Rubidium and Cesium in Multi-Metal Systems

| Adsorbent Type | Rb⁺ Adsorption Capacity (mg/g) | Cs⁺ Adsorption Capacity (mg/g) | Selectivity for Rb⁺ | Competing Ions | Adsorption Mechanism |

|---|---|---|---|---|---|

| Magnesium Ammonium Phosphate | 2.83 | 4.37 | Moderate | Na⁺, K⁺, Ca²⁺, Mg²⁺ | Ion exchange |

| Potassium Cobalt Hexacyanoferrate | 96.2 | 60.6 | High | Li⁺, Na⁺, Ca²⁺ | Ion exchange/surface sorption |

| Ion-Imprinted Membrane | 140.0 | Not specified | Very High | Na⁺, Mg²⁺, Ca²⁺, K⁺ | Ion exchange/imprinting |

| Potassium Copper Ferrocyanide | 190 | Not specified | High | Li⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺ | Ion exchange |

Research demonstrates that rubidium adsorption in multi-metal systems follows predictable patterns based on ionic radius and hydration energy relationships. The selectivity sequence typically follows Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ for most adsorbents, reflecting the influence of hydrated ionic radii and charge density.

Magnesium ammonium phosphate adsorbents exhibit moderate selectivity for rubidium, with adsorption capacities of 2.83 mol/g for Rb⁺ and 4.37 mol/g for Cs⁺. The adsorption mechanism involves ion exchange processes, with the material demonstrating excellent selectivity for cesium ions in simulated brine conditions. Kinetic studies indicate that the adsorption process follows a pseudo-second-order kinetic model, with equilibrium achieved within 8-16 hours.

Potassium cobalt hexacyanoferrate systems show significantly higher adsorption capacities, with Langmuir maximum sorption values of 96.2 mg/g for rubidium and 60.6 mg/g for cesium. The high adsorption capacity results from ion exchange with structural potassium within the crystal lattice, combined with strong surface sorption. The presence of competing ions such as sodium, calcium, and magnesium has minimal impact on rubidium adsorption until concentration ratios exceed 100:1.

Advanced ion-imprinted membrane technologies demonstrate the highest selectivity for rubidium, with theoretical adsorption capacities reaching 140.0 mg/g. The selectivity coefficients for rubidium over competing ions are substantial: Na⁺ (1438.17), Mg²⁺ (864.38), Ca²⁺ (434.6), and K⁺ (307.25). The adsorption mechanism involves reversible ion exchange reactions between phenolic hydroxyl groups and rubidium ions, forming stable coordination bonds.

The adsorption behavior in complex multi-metal systems is significantly influenced by pH conditions. Optimal adsorption occurs in slightly alkaline conditions (pH 7-9), where rubidium hydroxide dissociation is balanced with adsorbent surface charge characteristics. Under acidic conditions (pH < 5), protonation of surface functional groups reduces adsorption capacity, while extreme alkaline conditions (pH > 10) may cause adsorbent degradation.

Temperature effects on adsorption reveal that rubidium uptake generally increases with temperature, indicating an endothermic process. Studies with potassium copper ferrocyanide show 10-15% enhancement in adsorption capacity at 55°C compared to 25°C. This temperature dependence suggests that rubidium adsorption involves energy-requiring processes such as inner-sphere complex formation or lattice incorporation.

Photocatalytic Degradation Pathways in Aqueous Environmental Matrices

Rubidium hydroxide participates in complex photocatalytic degradation pathways when present in aqueous environmental matrices, with significant implications for water treatment and environmental remediation applications. Understanding these pathways is essential for developing effective treatment strategies and predicting environmental fate.

Table 4: Photocatalytic Performance of Rubidium-containing Compounds

| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Band Gap (eV) | Light Source | Degradation Mechanism |

|---|---|---|---|---|---|---|

| Rb₂HgI₄ | Acid Black 1 | 72.1 | 90 | 2.6 | Visible light | Hydroxyl radicals |

| Rb-Bi₂O₃/rGO | Organic dyes | 90+ | 120 | 2.8 | Visible light | OH- /O₂- ⁻ |

| Various TiO₂ systems | Methylene blue | 80-99 | 90-120 | 3.0-3.2 | UV/Visible | OH- /h⁺ |

| Visible light systems | Rhodamine B | 96-100 | 30-90 | 2.6-2.8 | Solar/Visible | OH- /RCS |

Rubidium-containing photocatalysts demonstrate promising performance in degrading organic pollutants in aqueous matrices. The Rb₂HgI₄ nanostructure photocatalyst, synthesized via solid-state methods, exhibits suitable band gap energy (2.6 eV) for visible light activation. Under visible light irradiation, this catalyst achieves 72.1% degradation of Acid Black 1 dye within 90 minutes, with degradation efficiency influenced by catalyst dosage, initial pollutant concentration, and solution pH.

The photocatalytic degradation mechanism involves multiple reactive species generation. Upon visible light excitation, electron-hole pairs are generated in the semiconductor catalyst, leading to the formation of hydroxyl radicals (- OH) through water oxidation and superoxide radicals (- O₂⁻) through oxygen reduction. These reactive species are responsible for the oxidative degradation of organic contaminants through hydroxylation, ring-opening, and mineralization processes.

Rubidium-doped bismuth oxide composites (Rb-Bi₂O₃/rGO) show enhanced photocatalytic activity compared to pure bismuth oxide systems. The incorporation of rubidium ions modifies the electronic structure and surface properties, leading to improved charge separation and enhanced visible light absorption. The degradation efficiency for organic dyes exceeds 90% under visible light irradiation, with complete mineralization achieved within 120 minutes.

The photocatalytic degradation pathways in rubidium-containing systems follow several distinct mechanisms. Direct photolysis involves the absorption of photons by the target pollutant, leading to molecular fragmentation and degradation. Indirect photolysis occurs through the generation of reactive oxygen species that subsequently attack the pollutant molecules. The relative contribution of each pathway depends on the specific pollutant characteristics, catalyst properties, and environmental conditions.

pH significantly influences photocatalytic performance in rubidium-containing systems. Optimal degradation occurs at pH values between 6-8, where hydroxyl radical generation is maximized while maintaining catalyst stability. Under acidic conditions (pH < 4), the photocatalytic activity decreases due to reduced hydroxyl radical formation and potential catalyst dissolution. Alkaline conditions (pH > 9) may enhance hydroxyl radical generation but can lead to catalyst instability and reduced pollutant adsorption.

The presence of competing ions in complex aqueous matrices affects photocatalytic degradation efficiency. Chloride ions can serve as hydroxyl radical scavengers, reducing overall degradation rates, while carbonate and bicarbonate ions may buffer pH changes and influence catalyst performance. The formation of reactive chlorine species in chloride-containing systems can provide alternative oxidation pathways, potentially enhancing degradation efficiency for certain pollutants.

Photocatalytic degradation kinetics in rubidium-containing systems typically follow pseudo-first-order or pseudo-second-order models, depending on the specific pollutant and reaction conditions. The apparent rate constants are influenced by catalyst loading, initial pollutant concentration, light intensity, and solution chemistry. Higher catalyst loadings generally increase degradation rates until light penetration becomes limiting, while excessive catalyst concentrations may cause light scattering and reduced efficiency.

The mineralization of organic pollutants in rubidium-containing photocatalytic systems proceeds through sequential degradation steps. Primary oxidation leads to the formation of intermediate compounds, which undergo further degradation to simpler molecules. Complete mineralization results in the formation of carbon dioxide, water, and inorganic salts. The degree of mineralization depends on reaction time, catalyst activity, and the nature of the target pollutant.

Environmental matrix effects significantly influence photocatalytic degradation performance. Natural organic matter can compete for reactive species and reduce degradation efficiency, while dissolved ions may affect catalyst stability and pollutant adsorption. The presence of suspended solids can cause light scattering and reduced photon utilization, requiring optimization of treatment conditions for practical applications.

The stability and reusability of rubidium-containing photocatalysts are crucial for practical environmental applications. Studies demonstrate that Rb₂HgI₄ catalysts maintain 80-90% of their initial activity after multiple reaction cycles, with slight decreases attributed to surface fouling and catalyst aging. Regeneration through washing with dilute acid solutions can restore catalytic activity, making these systems economically viable for long-term applications.

These photocatalytic degradation pathways offer significant potential for environmental remediation applications, particularly for the treatment of organic pollutants in complex aqueous matrices. The ability to utilize visible light and achieve high degradation efficiencies makes rubidium-containing photocatalysts attractive alternatives to conventional treatment methods. However, further research is needed to optimize catalyst design, understand long-term stability, and develop cost-effective synthesis methods for large-scale applications.

Physical Description

UNII

GHS Hazard Statements

H302 (98.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (54.79%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (95.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (54.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant